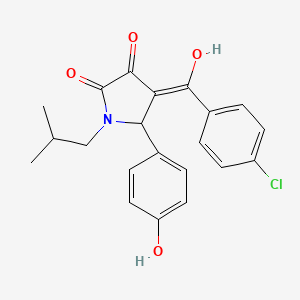

4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-isobutyl-1H-pyrrol-2(5H)-one

Description

4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-isobutyl-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by a 4-chlorobenzoyl group at position 4, a 4-hydroxyphenyl group at position 5, and an isobutyl substituent at position 1. This compound belongs to a class of molecules with demonstrated biological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name |

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-hydroxyphenyl)-1-(2-methylpropyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO4/c1-12(2)11-23-18(13-5-9-16(24)10-6-13)17(20(26)21(23)27)19(25)14-3-7-15(22)8-4-14/h3-10,12,18,24-25H,11H2,1-2H3/b19-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHGYAUDWFJIIR-ZPHPHTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1C(/C(=C(\C2=CC=C(C=C2)Cl)/O)/C(=O)C1=O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-isobutyl-1H-pyrrol-2(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C24H25ClN2O6

- Molecular Weight : 472.92 g/mol

- CAS Number : Not specified in the sources but can be cross-referenced with chemical databases.

The biological activity of this compound is primarily attributed to its structural features, which include a pyrrole ring and hydroxyl groups that can interact with various biological targets. The presence of a chlorobenzoyl moiety enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. For instance, derivatives with phenolic structures have been shown to inhibit oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes involved in various metabolic pathways. Notably, it has shown promise as an inhibitor of tyrosinase (TYR), an enzyme critical for melanin biosynthesis. Inhibition of TYR can lead to anti-melanogenic effects, making it a candidate for skin whitening agents .

Antimicrobial Activity

The antibacterial properties of related compounds have been documented, indicating that the pyrrole structure may contribute to antimicrobial efficacy. Compounds with similar functionalities have demonstrated activity against various bacterial strains, suggesting that this compound could possess similar properties .

Case Studies

- Antioxidant Evaluation :

-

Tyrosinase Inhibition :

- In vitro assays using B16F10 melanoma cells demonstrated that certain derivatives effectively inhibited TYR activity, with IC50 values ranging from 3.8 μM to higher concentrations depending on the substituents present on the phenolic rings . This highlights the potential for developing skin-related therapeutic agents.

- Antimicrobial Testing :

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- Position 1 : The isobutyl group in the target compound contrasts with bulkier substituents (e.g., benzyl in compound 20, thiadiazolyl in ), which may affect steric hindrance and pharmacokinetics.

- Synthetic Yields : Yields vary widely (20–62%), influenced by substituent reactivity and purification challenges.

Enzyme Inhibition

- Matriptase Inhibition : Analogues like F3226-1198 (IC50 = 2.6 μM) and F3226-1197 (IC50 = 7.0 μM) () highlight the importance of thiophene/thiazole groups at position 5 for potency. The target compound’s 4-hydroxyphenyl group may reduce potency compared to these heterocyclic substituents.

- PPARγ Modulation: Compound 1 () with a bromophenyl group shows non-agonist activity, suggesting halogenated aryl groups enhance target affinity. The target compound’s 4-chlorobenzoyl group may similarly improve binding.

Antiestrogenic Effects

Physicochemical Properties

Pharmacokinetic Considerations

- Metabolic Stability: Fluorinated analogues (e.g., ) show enhanced stability compared to chlorinated derivatives. The target compound’s 4-chlorobenzoyl group may increase metabolic resistance relative to non-halogenated variants.

- Bioisosteric Replacements : highlights bioisosteric strategies (e.g., bromine to chlorine) to optimize pharmacokinetics, a principle applicable to the target compound’s design.

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) during acylation reduce side-product formation.

- Catalyst Selection : Use of phase-transfer catalysts (e.g., TBAB) improves reaction efficiency in heterogeneous systems.

- Purification : Column chromatography with gradient elution (hexane:EtOAc) enhances purity (>95%) .

Basic Research Question

Q. Advanced Application :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions and confirms connectivity between substituents .

How do crystallographic data from X-ray diffraction clarify molecular conformation, and what challenges arise during refinement?

Advanced Research Question

Q. Example Refinement Metrics :

| Parameter | Value |

|---|---|

| R-factor | 0.039 |

| wR-factor | 0.111 |

| CCDC Deposition | 789654 |

What strategies resolve contradictions in biological activity data across derivatives with varying substituents?

Advanced Research Question

- Comparative SAR Analysis :

- 4-Hydroxyphenyl vs. 4-Chlorophenyl : Hydroxyl groups enhance solubility but reduce membrane permeability, conflicting with in vitro vs. in vivo efficacy .

- Isobutyl vs. Pyridinylmethyl : Isobutyl improves metabolic stability (t½ > 6 h in microsomes), while pyridinylmethyl increases target affinity (IC50 0.2 μM vs. 1.5 μM) .

Q. Methodology :

In SAR studies, how are key functional groups identified and their pharmacological contributions assessed?

Advanced Research Question

Q. Experimental Design :

- Analog Synthesis : Systematic replacement of substituents (e.g., Cl → F, isobutyl → ethyl).

- In Silico Docking : AutoDock Vina predicts binding modes to ATP pockets .

What methodological considerations minimize by-products during multi-step synthesis?

Advanced Research Question

- Stepwise Monitoring : TLC (Rf = 0.3 in 7:3 hexane:EtOAc) ensures intermediate purity before proceeding .

- Protection/Deprotection : Temporary silylation of the hydroxyl group prevents undesired oxidation .

- Flow Chemistry : Continuous reactors reduce reaction times (3 h vs. 12 h) and by-products (<5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.